molecular formula C9H7BrF3N B1402229 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine CAS No. 1395492-90-6

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B1402229
CAS No.: 1395492-90-6
M. Wt: 266.06 g/mol
InChI Key: AJYRTYGOUARIGD-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine-based compound with the molecular formula C9H7BrF3N and a molecular weight of 266.06 g/mol.

Preparation Methods

The synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds involving this compound.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound is known to enhance its lipophilicity and metabolic stability, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can be compared with other similar compounds, such as:

    2-Bromo-4-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the trifluoromethyl group.

    4-Bromo-2-(2-fluoropropan-2-yl)pyridine: This compound has a different substituent on the pyridine ring.

Properties

IUPAC Name

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYRTYGOUARIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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